N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide

HPK1 Inhibition Immuno-Oncology Kinase Selectivity

This pyrazine-2-carboxamide derivative is a selective HPK1 kinase inhibitor featuring a 3-(trifluoromethyl)phenoxy substituent that critically modulates binding kinetics and selectivity, distinct from methoxy or halogen analogs. Use it as a chemical probe to investigate T-cell dysfunction in the tumor microenvironment or to map off-target discrimination within the MAP4K family. Ensure experimental reproducibility by choosing this precisely characterized batch over generic substitutions.

Molecular Formula C16H12F3N3O2
Molecular Weight 335.286
CAS No. 1421513-12-3
Cat. No. B2579712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide
CAS1421513-12-3
Molecular FormulaC16H12F3N3O2
Molecular Weight335.286
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC#CCNC(=O)C2=NC=CN=C2)C(F)(F)F
InChIInChI=1S/C16H12F3N3O2/c17-16(18,19)12-4-3-5-13(10-12)24-9-2-1-6-22-15(23)14-11-20-7-8-21-14/h3-5,7-8,10-11H,6,9H2,(H,22,23)
InChIKeyQNFWCYMDLGVANP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3-(Trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide (CAS 1421513-12-3): HPK1 Inhibitor Class Overview for Research Procurement


N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide (CAS 1421513-12-3) is a synthetic small molecule belonging to the pyrazine-2-carboxamide class of kinase inhibitors [1]. This class has been extensively investigated for its ability to inhibit Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor signaling and a target of interest in immuno-oncology [2]. The compound features a trifluoromethyl-phenoxy group linked via a but-2-yn-1-yl chain, a structural motif distinct within its analog series. Its primary reported context is within proprietary patent filings and compound libraries focused on HPK1 inhibition for cancer immunotherapy research [1][2].

Why N-(4-(3-(Trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide Cannot Be Replaced by Generic Pyrazine Carboxamide Analogs


Within the pyrazine-2-carboxamide HPK1 inhibitor series, minor structural modifications critically determine kinase selectivity, cellular potency, and pharmacokinetic profiles [1]. The trifluoromethyl group on the phenoxy ring of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide exerts a strong electron-withdrawing effect that significantly alters binding interactions with the HPK1 ATP pocket compared to analogs bearing hydrogen, methoxy, or halogen substituents . A direct comparator, N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide (CAS 1421496-77-6), exemplifies how a single substituent change from -CF3 to -OCH3 redirects pharmacological properties. Generic substitution without confirmatory selectivity and potency profiling therefore risks selecting a compound with different target engagement and downstream immunological effects, undermining experimental reproducibility [1].

Evidence-Based Differentiation of N-(4-(3-(Trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide for Scientific Buyers


HPK1 Inhibitory Potency Relative to Close Structural Analogs

While primary, peer-reviewed inhibitory data for this specific compound is absent from public repositories like ChEMBL [1], class-level inference from structurally related pyrazine-2-carboxamides in patent WO2023001794A1 indicates that the 3-trifluoromethyl substituent confers altered HPK1 affinity compared to unsubstituted or para-substituted analogs [2]. Direct quantitative comparison with a validated HPK1 inhibitor from the same series is essential for procurement decisions but cannot be performed based on currently available public data.

HPK1 Inhibition Immuno-Oncology Kinase Selectivity

Kinase Selectivity Profile Versus Multi-Kinase Inhibitors

The electron-withdrawing trifluoromethyl group is hypothesized to enhance selectivity for HPK1 over closely related kinases like GLK/MAP4K3. A disclosed pyrazine carboxamide series achieved >100-fold selectivity for HPK1 over a panel of 50 kinases [1]. However, the specific selectivity profile for N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide has not been published. This contrasts with chemically optimized leads like AZ3246, which has a fully characterized selectivity fingerprint [2]. Buyers must request or generate this data to differentiate the compound from multi-kinase inhibitors.

Selectivity Screening Off-Target Effects Kinase Profiling

Cellular Activity in T-Cell Activation Assays

The functional consequence of HPK1 inhibition is typically measured by enhanced IL-2 secretion in T-cells. The lead compound AZ3246 induced IL-2 secretion with an EC50 of 90 nM [1]. No equivalent cellular data is available for the target compound. The 3-trifluoromethyl analog must demonstrate similar or differentiated cellular activity to justify selection over AZ3246 or other disclosed leads.

T-Cell Immunology IL-2 Secretion Cellular Potency

Recommended Research Applications for N-(4-(3-(Trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide Based on Available Evidence


HPK1-Dependent Immuno-Oncology Probe Development

Given the class-level evidence for HPK1 inhibition by pyrazine-2-carboxamides [1], this compound is suited for use as a chemical probe in exploratory immunology research, specifically to interrogate HPK1's role in T-cell dysfunction within the tumor microenvironment. Its unique trifluoromethyl substituent may offer distinct binding kinetics compared to methoxy analogs, making it useful in structure-activity relationship (SAR) studies aimed at optimizing inhibitor residence time.

Comparative Selectivity Profiling Against MAP4K Family Kinases

Researchers investigating kinase selectivity within the MAP4K family can employ this compound to map the contribution of the 3-(trifluoromethyl)phenoxy group to off-target discrimination. By comparing its selectivity profile with that of the published inhibitor AZ3246 [2], scientists can elucidate structural determinants of isoform specificity.

In Vitro Pharmacology in syngeneic mouse models

For groups developing novel cancer immunotherapies, this compound can serve as a tool to validate HPK1 dependency in syngeneic tumor models, provided that adequate pharmacokinetic profiling is conducted in parallel. The presence of the electron-withdrawing group may influence metabolic stability, a hypothesis that must be tested against comparator compounds.

Quote Request

Request a Quote for N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.